molecular formula C12H16Br2ClNO B1397631 3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride CAS No. 1219981-35-7

3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1397631
CAS No.: 1219981-35-7
M. Wt: 385.52 g/mol
InChI Key: BXBOXSFLOUFGGS-UHFFFAOYSA-N
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Description

3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Br₂ClNO and a molecular weight of 385.52 g/mol

Scientific Research Applications

3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Preparation Methods

The synthesis of 3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dibromophenol with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions are usually the corresponding alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Mechanism of Action

The mechanism of action of 3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-((2,4-Dibromophenoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    3-[(2,4-Dichlorophenoxy)methyl]piperidine hydrochloride: This compound has similar structural features but with chlorine atoms instead of bromine atoms. It exhibits different reactivity and biological activities due to the presence of chlorine.

    3-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride: This compound contains fluorine atoms instead of bromine atoms, leading to distinct chemical and biological properties.

    3-[(2,4-Diiodophenoxy)methyl]piperidine hydrochloride:

Properties

IUPAC Name

3-[(2,4-dibromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOXSFLOUFGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-35-7
Record name Piperidine, 3-[(2,4-dibromophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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